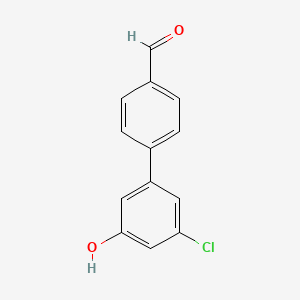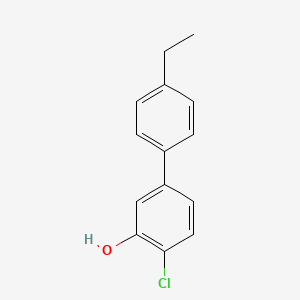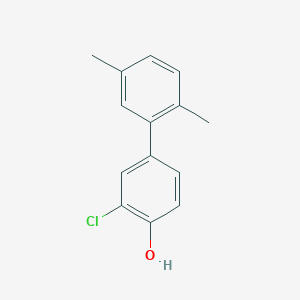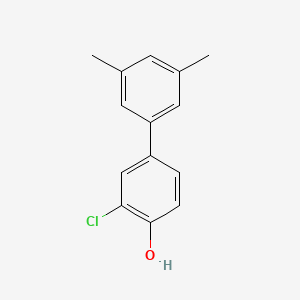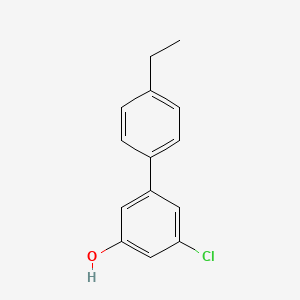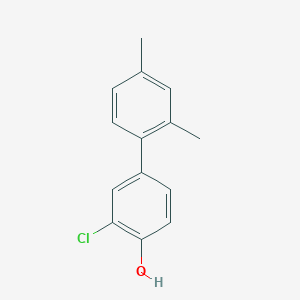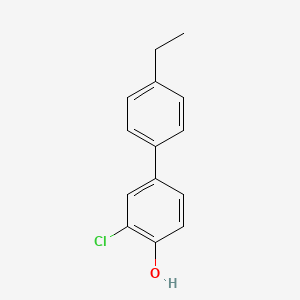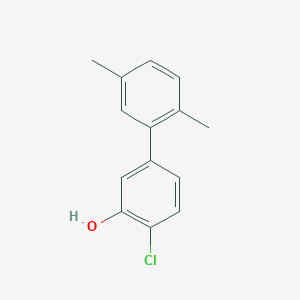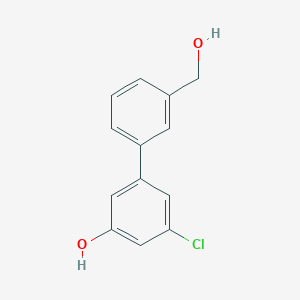
2-Chloro-5-(3-hydroxymethylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(3-hydroxymethylphenyl)phenol, 95% (2-Chloro-5-MHP) is a phenolic compound with a wide range of scientific and industrial applications. It is a white crystalline solid with a molecular weight of 214.55 g/mol and a melting point of 67-69°C. It is soluble in alcohol, ether and chloroform, and slightly soluble in water. 2-Chloro-5-MHP is widely used in synthetic organic chemistry as a reagent, as an intermediate in the production of pharmaceuticals, and as a starting material for the synthesis of dyes, pigments and other organic compounds.
科学的研究の応用
2-Chloro-5-MHP is used in a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of organic compounds, including dyes, pigments, and pharmaceuticals. It is also used as a catalyst in the synthesis of polymers and as a building block for the synthesis of heterocyclic compounds. In addition, 2-Chloro-5-MHP has been used in the synthesis of novel drugs and in the study of enzyme-catalyzed reactions.
作用機序
2-Chloro-5-MHP acts as an electrophile in organic synthesis, reacting with nucleophiles such as amines, alcohols, and carboxylic acids. The reaction of 2-Chloro-5-MHP with a nucleophile produces a new bond, which can then be used to form a variety of organic compounds. In addition, 2-Chloro-5-MHP can act as a catalyst in the synthesis of polymers and heterocyclic compounds.
Biochemical and Physiological Effects
2-Chloro-5-MHP has no known toxic or adverse effects on humans or animals. It has been used in a variety of scientific research applications and has been found to be non-toxic and non-irritating.
実験室実験の利点と制限
The main advantages of using 2-Chloro-5-MHP in laboratory experiments are its low cost, its wide availability, and its low toxicity. It is also relatively easy to handle and store, making it an ideal reagent for a variety of laboratory experiments. The main limitation of 2-Chloro-5-MHP is its low reactivity, which can make it difficult to use in certain reactions.
将来の方向性
As 2-Chloro-5-MHP is a relatively new compound, there are a number of potential future directions for research. These include further investigation into the synthesis of novel drugs and polymers, the development of new catalytic reactions, and the use of 2-Chloro-5-MHP in the study of enzyme-catalyzed reactions. In addition, further research into the biochemical and physiological effects of 2-Chloro-5-MHP could lead to new applications for this compound. Finally, further research into the structure and reactivity of 2-Chloro-5-MHP could lead to new synthetic methods for the preparation of this compound.
合成法
2-Chloro-5-MHP can be synthesized using a variety of methods, including the Williamson synthesis, the Friedel-Crafts alkylation, and the Kolbe-Schmitt reaction. The most common method is the Williamson synthesis, which involves the reaction of an alkene with a Grignard reagent in the presence of a halogenating agent. This reaction produces a halogenated alkene, which is then treated with a base to yield the desired product.
特性
IUPAC Name |
2-chloro-5-[3-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-12-5-4-11(7-13(12)16)10-3-1-2-9(6-10)8-15/h1-7,15-16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKCUVGNIBWIMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685878 |
Source


|
| Record name | 4-Chloro-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-hydroxymethylphenyl)phenol | |
CAS RN |
1262002-06-1 |
Source


|
| Record name | 4-Chloro-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




